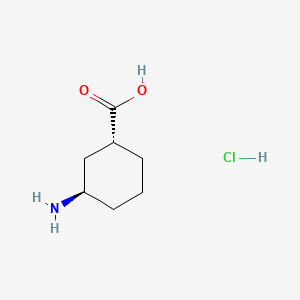

trans-3-Aminocyclohexanecarboxylic acid hydrochloride

Übersicht

Beschreibung

“trans-3-Aminocyclohexanecarboxylic acid hydrochloride” is a chemical compound used as a biochemical reagent . It is soluble in water and glycerol but insoluble in ethanol and chloroform . It is typically stored away from strong oxidizing agents in cool, dry conditions within well-sealed containers .

Molecular Structure Analysis

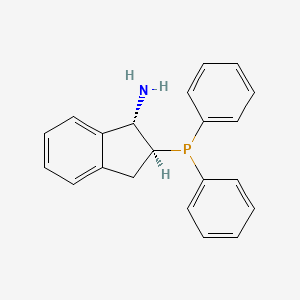

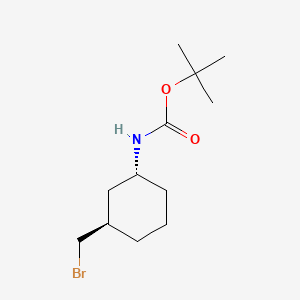

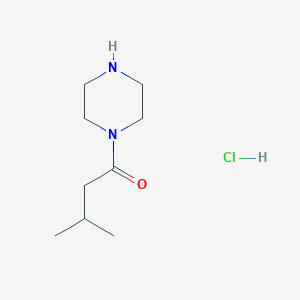

The molecular formula of “trans-3-Aminocyclohexanecarboxylic acid hydrochloride” is C7H14ClNO2 . Its molecular weight is 179.64 g/mol.Physical And Chemical Properties Analysis

“trans-3-Aminocyclohexanecarboxylic acid hydrochloride” is a solid compound . It is soluble in water and glycerol, but insoluble in ethanol and chloroform . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .Wissenschaftliche Forschungsanwendungen

Optical Rotations and Derivatives

Trans-3-Aminocyclohexanecarboxylic acid hydrochloride's derivatives have been explored for their optical activity. For instance, studies have demonstrated how optically active trans-2-aminocyclohexanecarboxylic acids and their derivatives show consistent signs of optical rotations, indicating their potential utility in optical applications (Nohira, Ehara, & Miyashita, 1970).

Peptide Synthesis

This chemical has been used in the synthesis of peptides. Specifically, its insertion into di- and tri-peptides has been described, showcasing its role in developing peptide structures with potentially novel properties (Škarić, Kovačević, & Škarić, 1976).

Building Block for Helical β-Peptides

It serves as an essential building block for helical β-peptides. Its utility in synthesizing enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a significant component in β-peptides, has been noted, offering avenues for creating structurally unique peptides (Berkessel, Glaubitz, & Lex, 2002).

Enantioselective Synthesis

The compound has found use in the enantioselective synthesis of gamma-amino acids, demonstrating its value in creating enantiomerically pure substances. This is particularly relevant in the pharmaceutical industry, where the chirality of compounds can significantly impact their biological activity (Winkler, Knall, Kulterer, & Klempier, 2007).

Conformational Analysis

Studies have also utilized trans-3-Aminocyclohexanecarboxylic acid hydrochloride in conformational analysis, especially in understanding the structural behavior of peptide oligomers. This includes exploring how different amino acid configurations affect the overall structure of peptides (Choi, Ivancic, Guzei, & Gellman, 2013).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

IUPAC Name |

(1R,3R)-3-aminocyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUHXQPJYJANEO-KGZKBUQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3-Aminocyclohexanecarboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B1391419.png)

![Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate](/img/structure/B1391420.png)